1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide
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Overview
Description
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as dioxolane, indole, and cyclopropane carboxamide.
Preparation Methods
The synthesis of 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2,2-difluorobenzo[d][1,3]dioxole and 1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indole.
Reaction Conditions: The intermediates are subjected to various reaction conditions, including alkylation, cyclization, and amide formation.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide can be compared with similar compounds:
Properties
Molecular Formula |
C26H27F3N2O6 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35) |
InChI Key |
MJUVRTYWUMPBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |
Origin of Product |
United States |
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